Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- is a chemical compound with the molecular formula C9H10ClN3O2 and a molecular weight of 227.65 g/mol . This compound is known for its unique structure, which includes a chloro group, a phenylamino group, and a carbonyl-oxy linkage. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- typically involves the reaction of ethanimidamide with 2-chloro-N-[[(phenylamino)carbonyl]oxy]- under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- involves large-scale synthesis using advanced chemical reactors. The process is carefully monitored to ensure consistent quality and efficiency. The use of automated systems and precise control of reaction parameters helps in achieving high production rates.
Chemical Reactions Analysis
Types of Reactions
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- can be compared with other similar compounds, such as:
- 2-Chloro-N’-[(phenylsulfonyl)oxy]ethanimidamide
- 2-Chloro-N-(1,2-dichloroethenyl)-N,N’-diphenyl-ethanimidamide
These compounds share structural similarities but differ in their functional groups and chemical properties. The unique combination of the chloro group, phenylamino group, and carbonyl-oxy linkage in Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- makes it distinct and valuable for specific applications.
Properties
CAS No. |
252914-67-3 |
---|---|
Molecular Formula |
C9H10ClN3O2 |
Molecular Weight |
227.65 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-chloroethylidene)amino] N-phenylcarbamate |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-8(11)13-15-9(14)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13)(H,12,14) |
InChI Key |
SFSBQDZAZSRWPB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C(/CCl)\N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=C(CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.